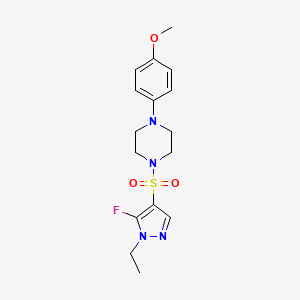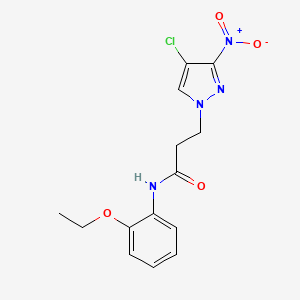
1-(3,4-dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of Substituents: The dichlorophenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions. This can involve the use of chlorinating and fluorinating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated aromatic rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-phenyl-1H-pyrazole: Lacks the fluorophenyl groups, which may affect its chemical reactivity and biological activity.
1-(3,4-Dichlorophenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but without fluorine atoms, potentially leading to different physical and chemical properties.
Uniqueness: 1-(3,4-Dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for various applications where specific chemical and biological properties are desired.
Properties
Molecular Formula |
C21H12Cl2F2N2 |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3,5-bis(2-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Cl2F2N2/c22-16-10-9-13(11-17(16)23)27-21(15-6-2-4-8-19(15)25)12-20(26-27)14-5-1-3-7-18(14)24/h1-12H |
InChI Key |
KQIXDVATAMGWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10923299.png)

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10923310.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10923316.png)
![ethyl 1-ethyl-4-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-3-carboxylate](/img/structure/B10923322.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10923335.png)
![1-benzyl-6-ethyl-N-(3-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923339.png)
![2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B10923347.png)
![(6-Ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B10923350.png)
![6-(1-Adamantyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B10923365.png)
![6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923378.png)
![1-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10923392.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923394.png)

